molecular formula C10H6FN3O B2478063 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 1501064-61-4

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2478063
CAS No.: 1501064-61-4
M. Wt: 203.176
InChI Key: QUWGHDAKBZIPOW-UHFFFAOYSA-N
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Description

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is a promising chemical intermediate in medicinal chemistry and antibacterial research. This compound belongs to the 1,3-oxazole class of heterocycles, which are recognized as privileged structures in drug discovery for their wide spectrum of biological activities . Specifically, 5-amino-4-cyano-1,3-oxazole derivatives have been identified through advanced QSAR models as possessing significant anti- E. coli activity, demonstrating efficacy against multidrug-resistant (MDR) and colistin-resistant strains . The proposed mechanism of action for similar active oxazole derivatives is the inhibition of the bacterial enzyme enoyl-ACP reductase (ENR), a key target in the fatty acid biosynthesis pathway . Molecular docking studies suggest these compounds localize effectively into the enzyme's active site, forming stable complexes with estimated binding energies as favorable as -10.1 kcal/mol, a mechanism shared with known inhibitors like Triclosan . As a building block, this fluorophenyl-substituted oxazole is valuable for synthesizing new chemical entities for antimicrobial development . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-7-3-1-2-6(4-7)10-14-8(5-12)9(13)15-10/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWGHDAKBZIPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with an appropriate amino acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity to these targets, while the oxazole ring provides stability and specificity.

Comparison with Similar Compounds

Key structural analogs of 5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile include derivatives with variations at position 2 of the oxazole ring or modifications to the cyano group. Below is a systematic analysis:

Substituent Variations at Position 2

The substituent at position 2 significantly impacts physicochemical properties and biological activity.

Table 1: Comparison of Substituent Effects
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
This compound 3-fluorophenyl C₁₀H₆FN₃O 215.17 Enhanced lipophilicity due to fluorine N/A
5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile 3,4-dichlorophenyl C₁₀H₅Cl₂N₃O 254.07 Higher molecular weight, increased halogen content
5-Amino-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile 4-methoxyphenyl C₁₀H₉N₃O₂ 203.19 Electron-donating methoxy group; 51% synthetic yield
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile Benzyl C₁₁H₉N₃O 199.21 Non-aromatic substituent; commercially available
5-Amino-2-(4-trifluoromethylphenyl)-1,3-oxazole-4-carbonitrile 4-trifluoromethylphenyl C₁₁H₆F₃N₃O 265.18 Strong electron-withdrawing CF₃ group; multiple suppliers

Key Observations:

  • Halogenated Phenyl Groups : The dichlorophenyl analog (254.07 g/mol) exhibits higher molecular weight and lipophilicity compared to the fluorophenyl derivative (215.17 g/mol), which may influence membrane permeability .
  • Electron-Donating vs.

Functional Group Modifications at Position 4

Replacing the cyano group with other functional groups alters hydrogen-bonding capacity and solubility.

Table 2: Functional Group Comparisons
Compound Name Position 4 Group Molecular Formula Key Differences Reference
This compound Cyano (CN) C₁₀H₆FN₃O High polarity, potential for nitrile-mediated interactions N/A
5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide Carboxamide (CONH₂) C₁₀H₈FN₃O₂ Increased hydrogen-bonding capacity; reduced logP

Key Observations:

Biological Activity

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring substituted with an amino group and a fluorophenyl moiety. The molecular formula is C10_{10}H8_{8}F1_{1}N3_{3}O, with a molecular weight of approximately 219.19 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Several studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50_{50} values in the low micromolar range against various cancer cell lines. Notably, compounds similar to this compound have demonstrated potent inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound ANCI-H23 (Lung)0.08Tubulin inhibition
Compound BHCT-15 (Colon)12.07Apoptosis induction
This compoundVariousTBDTBD

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of oxazole derivatives. For example, studies involving similar compounds have shown their ability to reduce pro-inflammatory cytokine release and inhibit microglial activation in neuroinflammatory models . This suggests that this compound may also possess anti-inflammatory properties worth investigating.

The biological activity of this compound can be attributed to its interaction with specific protein targets:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
  • Cytokine Modulation : Compounds in this class have demonstrated the ability to modulate cytokine release in inflammatory pathways.

Study on Antitumor Activity

In a recent study published in MDPI, researchers synthesized various oxazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin . While specific data on this compound was not detailed, the trends suggest it may share similar properties.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxazole core via cyclization reactions (e.g., using α-haloketones and nitriles under basic conditions) .
  • Step 2 : Introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Protection/deprotection of the amine group to prevent side reactions (e.g., using Boc anhydride) .
    Key Conditions : Reactions often require inert atmospheres (N₂/Ar), solvents like THF or DMSO, and precise temperature control (60–100°C) .

Q. How is the compound structurally characterized?

  • X-ray crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., torsion angles for the oxazole ring: 175.19°–175.65°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the amino group (δ 5.2–6.0 ppm) and carbonitrile (δ 115–120 ppm) .
    • IR : Peaks at 2200–2250 cm⁻¹ (C≡N stretch) and 3350–3450 cm⁻¹ (N-H stretch) .

Q. Which functional groups dominate its reactivity?

  • Oxazole ring : Electrophilic substitution at C-2 and C-4 positions due to electron-withdrawing effects of the carbonitrile .
  • 3-Fluorophenyl group : Directs regioselectivity in cross-coupling reactions via steric and electronic effects .
  • Amino group : Participates in hydrogen bonding and serves as a nucleophile in alkylation/acylation reactions .

Advanced Research Questions

Q. How can computational methods predict its biological or catalytic activity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electron-transfer potential .
  • Molecular docking : Screens for binding affinity with target proteins (e.g., kinase inhibitors) using software like AutoDock Vina .
    Example : Docking studies of similar oxazole derivatives show binding energies of −8.3 to −9.5 kcal/mol with EGFR kinase .

Q. How to resolve contradictions in reported synthetic yields?

  • Variable factors :
    • Solvent polarity (e.g., DMSO increases cyclization rates vs. THF) .
    • Catalyst loading (Pd(PPh₃)₄ at 2–5 mol% for Suzuki-Miyaura coupling) .
  • Mitigation : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst .

Q. What strategies improve stability under experimental conditions?

  • Light sensitivity : Store in amber vials under N₂ to prevent photodegradation .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C .
  • Hydrolysis resistance : Avoid aqueous basic conditions (pH > 10) to prevent carbonitrile degradation .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and high-purity reagents to minimize byproducts .
  • Analytical validation : Cross-validate NMR and LC-MS data with computational predictions (e.g., ChemDraw) .
  • Data reporting : Include crystallographic parameters (e.g., CCDC deposition numbers) for reproducibility .

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